6-(Aminomethyl)nicotinamide
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Description
6-(Aminomethyl)nicotinamide is a compound with the molecular formula C7H9N3O . It contains a total of 20 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), 1 primary amine (aliphatic), and 1 Pyridine .
Synthesis Analysis
The synthesis of amines like 6-(Aminomethyl)nicotinamide can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular weight of 6-(Aminomethyl)nicotinamide is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms, which is calculated to be 151.16586 g/mol . The carbon atoms in the chemical structure of 6-(Aminomethyl)nicotinamide are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated .Chemical Reactions Analysis
Various chemical methods have been employed for the determination of nicotinamide, which is a component of 6-(Aminomethyl)nicotinamide. These methods include colorimetry by means of Konig’s reaction, quantitative analysis of nicotinic acid liberated by hydrolysing nicotinamide with acid or alkali, and colorimetry in accordance with Murphy’s method .Physical And Chemical Properties Analysis
6-(Aminomethyl)nicotinamide is a white solid . It contains total 20 bond(s); 11 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 primary amide(s) (aromatic), 1 primary amine(s) (aliphatic), and 1 Pyridine(s) .Safety And Hazards
Future Directions
Nicotinamide mononucleotide (NMN), a naturally occurring biologically active nucleotide, mainly functions via mediating the biosynthesis of NAD+. Its excellent pharmacological activities including anti-aging, treating neurodegenerative diseases, and protecting the heart have attracted increasing attention . Future research on technical approaches to further enhance NMN synthesis and strengthen clinical studies of NMN are prospected .
properties
IUPAC Name |
6-(aminomethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,3,8H2,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXYPRPMUNHQLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)nicotinamide |
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